![molecular formula C11H14BrNO B174502 N-T-Butyl 2-bromobenzamide CAS No. 168265-57-4](/img/structure/B174502.png)
N-T-Butyl 2-bromobenzamide
Overview
Description
N-t-Butyl 2-bromobenzamide
Biological Activity
N-T-Butyl 2-bromobenzamide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzamides, which are known for their diverse pharmacological properties, including anti-inflammatory and anticancer effects. The unique structural features of this compound, particularly the presence of a bromine atom and a t-butyl group, contribute to its biological activity.
- Molecular Formula : C11H14BrN
- Molecular Weight : 244.14 g/mol
- Structural Features : The compound consists of a bromobenzamide structure with a t-butyl group that enhances its lipophilicity and bioavailability.
- Anti-inflammatory Properties : this compound has been studied for its potential anti-inflammatory effects. The presence of the bromine atom may play a crucial role in modulating inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
- Dopamine Receptor Affinity : Recent studies indicate that compounds similar to this compound exhibit binding affinity for dopamine receptors, particularly D2 and D3 subtypes. This interaction suggests potential applications in treating neuropsychiatric disorders .
- Anticancer Activity : Preliminary research has shown that this compound may induce apoptosis in cancer cells through the modulation of cell signaling pathways involved in cell survival and proliferation .
Case Studies and Experimental Data
-
In Vitro Studies :
- A study conducted on various benzamide derivatives, including this compound, demonstrated significant inhibition of COX enzymes, indicating strong anti-inflammatory activity (IC50 values ranging from 10 to 30 µM) .
- Binding assays revealed that this compound exhibited a Ki value of approximately 50 nM at the D3 receptor, suggesting a high affinity compared to other analogs .
-
In Vivo Studies :
- Animal models treated with this compound showed reduced inflammation markers and improved behavioral outcomes in models of depression and anxiety .
- The compound demonstrated significant tumor growth inhibition in xenograft models of breast cancer, with a reduction in tumor size observed after four weeks of treatment .
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Bromine atom; t-butyl group | Anti-inflammatory; dopamine receptor affinity |
N-(t-butyl)-4-bromobenzamide | Lacks fluorine atom | Focused on bromine interactions |
N-(t-butyl)-2-fluorobenzamide | Lacks bromine atom | Different substitution pattern |
This table illustrates how variations in substituents can influence the biological activity of benzamides.
Scientific Research Applications
Medicinal Chemistry Applications
N-T-Butyl 2-bromobenzamide has been investigated for its potential therapeutic properties, particularly as a drug candidate in the treatment of neurological disorders and inflammation.
Antagonistic Activity at Dopamine Receptors
Recent studies have shown that derivatives of this compound exhibit significant binding affinity for dopamine receptors, particularly the D3 subtype. For example, compounds synthesized from this scaffold demonstrated a high selectivity for the D3 receptor over the D2 receptor, which is crucial for developing treatments for conditions like schizophrenia and Parkinson's disease. The binding affinities were quantified using IC50 values, indicating effective inhibition at low concentrations .
Compound | Binding Affinity (Ki) | Receptor Type |
---|---|---|
9a | 21.8 ± 5.1 nM | D3 |
12 | 89.2 ± 5.6 nM | D2 |
Anti-inflammatory Properties
In vivo studies have indicated that this compound reduces markers of inflammation in animal models. This suggests its potential as an anti-inflammatory agent, which could be beneficial in treating diseases characterized by chronic inflammation.
Synthetic Organic Chemistry
This compound serves as a versatile building block in synthetic organic chemistry, particularly in C–N coupling reactions.
C–N Cross-Coupling Reactions
The compound has been utilized in palladium-catalyzed C–N cross-coupling reactions to synthesize various biologically active compounds. These reactions allow for the formation of amine derivatives that can be further modified to enhance their pharmacological properties .
Reaction Type | Yield (%) | Notes |
---|---|---|
N-arylation with aryl bromides | 70 | Effective for synthesizing ligands |
Coupling with primary amines | 98 | High efficiency using specific catalysts |
Material Science Applications
In materials science, this compound has been explored for its role in developing new polymers and materials.
Synthesis of Functional Polymers
The compound can be incorporated into polymer backbones to create self-healing materials and stimuli-responsive polymers. These materials have applications in coatings, adhesives, and biomedical devices .
Case Study: Development of D3 Receptor Antagonists
A study focused on synthesizing a series of this compound derivatives aimed at optimizing their binding affinity to the D3 receptor. The researchers conducted a structure-activity relationship (SAR) analysis, revealing that modifications to the bromine substituent significantly impacted receptor selectivity and potency.
Case Study: Anti-inflammatory Effects
In another study, animal models treated with this compound showed reduced inflammation markers compared to control groups. The results were quantified through biochemical assays measuring cytokine levels, demonstrating the compound's potential therapeutic effects against inflammatory diseases.
Properties
IUPAC Name |
2-bromo-N-tert-butylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-11(2,3)13-10(14)8-6-4-5-7-9(8)12/h4-7H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNDQPPEFATMSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352262 | |
Record name | N-T-BUTYL 2-BROMOBENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168265-57-4 | |
Record name | N-T-BUTYL 2-BROMOBENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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